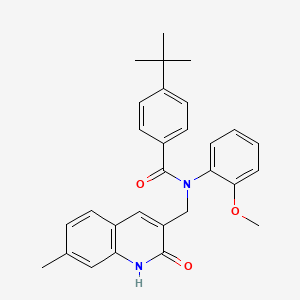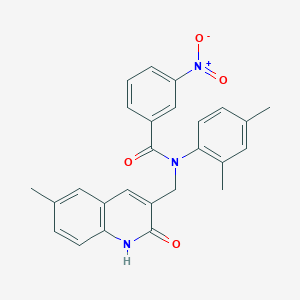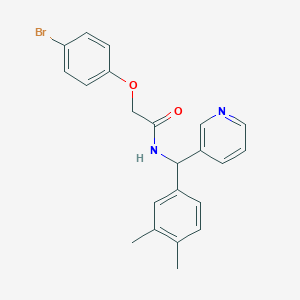
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as FTOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FTOB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide acts as an antagonist of TRPV1 by binding to a specific site on the channel, which prevents the influx of calcium ions into the cell. This inhibition of TRPV1 activity reduces the perception of pain and temperature, and may also have anti-inflammatory effects. This compound's inhibition of glutamate release is thought to occur through the modulation of voltage-gated calcium channels, which are involved in the release of neurotransmitters from neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the reduction of pain and temperature perception, and the inhibition of glutamate release from neurons. This compound has also been found to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has several advantages for use in lab experiments, including its high selectivity for TRPV1 and its ability to inhibit glutamate release from neurons. However, this compound also has some limitations, including its relatively low potency and the fact that it may interact with other channels or receptors in addition to TRPV1.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, including the development of more potent and selective TRPV1 antagonists, the investigation of this compound's potential for the treatment of neurological disorders such as epilepsy and Alzheimer's disease, and the exploration of this compound's anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanism of this compound's inhibition of glutamate release from neurons, which could have implications for the development of novel treatments for neurological disorders.
Méthodes De Synthèse
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide can be synthesized using various methods, including the reaction of 4-fluorobenzoyl chloride with p-tolyl-3-amino-1,2,4-oxadiazole in the presence of a base, such as triethylamine. The resulting product can be further reacted with 4-methoxyphenol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to obtain this compound.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception and thermoregulation. This compound has also been shown to inhibit the release of glutamate, an excitatory neurotransmitter, from neurons, which could have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-15-6-8-16(9-7-15)22-26-21(30-27-22)14-29-20-5-3-2-4-19(20)23(28)25-18-12-10-17(24)11-13-18/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYIPDCLSYWDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)



